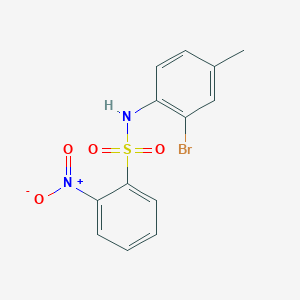
N-(2-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a bromo and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 2-bromo-4-methylaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Formation of azide derivatives.
Reduction: Formation of N-(2-amino-4-methylphenyl)-2-nitrobenzenesulfonamide.
Oxidation: Formation of N-(2-bromo-4-carboxyphenyl)-2-nitrobenzenesulfonamide.
Applications De Recherche Scientifique
Chemistry: N-(2-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. Sulfonamides are known to inhibit the growth of bacteria by interfering with the synthesis of folic acid, an essential nutrient for bacterial growth.
Medicine: The compound is investigated for its potential use in the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for use in high-performance materials.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide involves the inhibition of enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to a decrease in folic acid synthesis and, consequently, bacterial growth.
Comparaison Avec Des Composés Similaires
- N-(2-bromo-4-methylphenyl)acetamide
- N-(2-iodo-4-methylphenyl)-2-bromoacetamide
- N-(2-bromo-4-methylphenyl)-2-methylquinoline-4-carboxamide
Comparison:
- N-(2-bromo-4-methylphenyl)acetamide lacks the nitro group, making it less reactive in certain chemical reactions.
- N-(2-iodo-4-methylphenyl)-2-bromoacetamide contains an iodine atom, which can lead to different reactivity and biological activity.
- N-(2-bromo-4-methylphenyl)-2-methylquinoline-4-carboxamide has a quinoline ring, which imparts different electronic properties and potential applications in materials science.
N-(2-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide stands out due to its unique combination of functional groups, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c1-9-6-7-11(10(14)8-9)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMSGIHDXWCLAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361666 | |
| Record name | ST50926463 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88312-90-7 | |
| Record name | ST50926463 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-chlorobenzamide](/img/structure/B3521052.png)
![N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3-methylbenzamide](/img/structure/B3521054.png)

![2-[4-chloro-2-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B3521070.png)
![1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3521081.png)
![4-ETHOXY-N-[3-(4-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B3521086.png)
![3-(4-METHOXYPHENYL)-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PROPANAMIDE](/img/structure/B3521098.png)
![N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B3521099.png)
![2-[4-(propan-2-yl)phenoxy]-N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3521108.png)
![ethyl 5-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B3521117.png)
![N,N'-dimethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B3521129.png)

![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3521142.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3521147.png)
